Biodiesel properties: Its favorable cetane number and reactivity make it a promising component in biodiesel. []
Flavor and fragrance chemistry: It is a key component in recreating natural flavors and fragrances. [, , ]
Insect olfaction: Its repellency against certain mosquito species makes it a potential tool for vector control. []
Drug delivery: It can be incorporated into drug delivery systems to modify their release properties. []
Related Compounds
Nonanoic Acid
Relevance: Nonanoic acid is a direct precursor to ethyl nonanoate, formed by esterifying nonanoic acid with ethanol. Several studies showcase the biotransformation of nonanoic acid into azelaic acid using Candida tropicalis []. This process highlights the potential of microbial systems to produce valuable dicarboxylic acids from fatty acids like nonanoic acid, closely related to ethyl nonanoate.
Methyl Nonanoate
Relevance: Methyl nonanoate is a structural analog of ethyl nonanoate, sharing the same nine-carbon fatty acid backbone. Research demonstrates that Escherichia coli expressing the AlkBGT enzyme system effectively ω-oxidizes methyl nonanoate. []. This system also displays activity towards ethyl nonanoate, indicating a degree of substrate flexibility and suggesting that enzymes involved in fatty acid metabolism may process both compounds.
Ethyl Hexanoate
Relevance: Ethyl hexanoate is a shorter-chain ester analog of ethyl nonanoate, differing in the length of the carbon chain by three carbons. Both are significant flavor compounds in various fruits and distilled spirits. [, , , ]. Comparative studies on the aroma profiles of wines, distilled spirits, and fruits often involve analyzing these esters alongside other related compounds to characterize flavor variations among different products and production methods.
Ethyl Octanoate
Relevance: Ethyl octanoate is a structural analog of ethyl nonanoate, differing by only one carbon in the fatty acid chain length. Both are essential components of fruit and beverage aroma profiles, and their relative concentrations can influence the overall sensory perception of the product. [, , , , , ].
Ethyl Decanoate
Relevance: Ethyl decanoate shares structural similarities with ethyl nonanoate, differing only in the number of carbon atoms in the fatty acid chain. Both compounds contribute to the fruity, waxy, and floral notes of various food and beverage products. [, , , , , ]. Their presence and relative concentrations influence the flavor profiles of various foods, making them important markers for characterizing different products and assessing quality.
Ethyl Dodecanoate
Relevance: As a higher homolog of ethyl nonanoate, ethyl dodecanoate shares a similar structure, differing by three carbons in the alkyl chain. Both are components of various aromas and have been studied for their physicochemical properties. [, , ]. Research on their thermodynamic properties like isobaric molar heat capacities helps understand their behavior in mixtures and facilitates their use in industrial applications.
9-Hydroxy Ethyl Nonanoate
Relevance: 9-Hydroxy ethyl nonanoate is a direct metabolite of ethyl nonanoate, formed by the action of enzymes like AlkBGT. This ω-hydroxy fatty acid ester is a valuable intermediate for synthesizing various chemicals, including polymers []. Research demonstrates the production of 9-hydroxy ethyl nonanoate from ethyl nonanoate using engineered E. coli, highlighting its potential as a biocatalyst for producing valuable chemicals from renewable sources.
Source and Classification
Ethyl nonanoate, with the chemical formula C11H22O2 and CAS number 123-29-5, is derived from natural sources and synthesized through chemical processes. It is categorized under the class of esters, which are formed from the reaction of acids and alcohols. Ethyl nonanoate is also known by several synonyms, including ethyl pelargonate and nonanoic acid ethyl ester.
Synthesis Analysis
The synthesis of ethyl nonanoate can be achieved through various methods:
Esterification Reaction: The most common method involves the reaction of nonanoic acid with ethanol in the presence of an acid catalyst, typically hydrochloric acid. This process is often conducted under reflux conditions to facilitate the reaction:
Reaction Equation:
Nonanoic Acid+EthanolHClEthyl Nonanoate+Water
Distillation Method: Another method includes the distillation of pelargonic acid (nonanoic acid) with ethyl alcohol in toluene, utilizing small amounts of muriatic acid as a catalyst.
Hydrogenation: Ethyl nonanoate can also be synthesized by hydrogenating oenanthylidene acetate in the presence of nickel at elevated temperatures (around 180°C) to yield the desired ester.
Molecular Structure Analysis
Ethyl nonanoate has a molecular weight of 186.29 g/mol and features a linear chain structure typical of fatty acid esters. The molecular structure can be represented as follows:
Structural Formula:
CH3(CH2)7COOC2H5
This indicates that it consists of a long hydrocarbon chain (from nonanoic acid) attached to an ethyl group. The presence of the ester functional group (−COO−) is crucial for its properties and reactivity.
Chemical Reactions Analysis
Ethyl nonanoate participates in several chemical reactions:
Hydrolysis: Under acidic or basic conditions, ethyl nonanoate can undergo hydrolysis to regenerate nonanoic acid and ethanol:
Transesterification: It can react with other alcohols to form different esters, which is useful in biodiesel production and other applications.
Oxidation: Ethyl nonanoate can be oxidized to yield corresponding carboxylic acids or aldehydes depending on the reaction conditions used.
Mechanism of Action
The mechanism of action for ethyl nonanoate primarily relates to its role as a flavoring agent. When used in food products, it interacts with taste receptors to impart fruity flavors reminiscent of cognac or tropical fruits. The compound's volatility allows it to easily evaporate and release its aroma compounds into the air, enhancing sensory experiences in beverages and foods.
Physical and Chemical Properties Analysis
Ethyl nonanoate has several notable physical and chemical properties:
Physical State: Clear colorless liquid
Density: 0.866 g/mL at 25 °C
Boiling Point: 119 °C at 23 mmHg
Melting Point: -44 °C
Solubility: Insoluble in water but soluble in alcohols and oils
Odor Profile: Characteristic fruity aroma with notes reminiscent of cognac.
Applications
Ethyl nonanoate finds extensive use across various industries:
Flavoring Agent: It is widely used in food and beverage formulations, providing fruity notes in products like ice cream, candies, and alcoholic beverages at concentrations ranging from 4 to 20 ppm.
Perfumes and Fragrances: Its pleasant aroma makes it suitable for use in perfumes and scented products.
Chemical Intermediate: Ethyl nonanoate serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Analytical Chemistry: It is utilized as an internal standard in gas chromatography for quantifying volatile compounds in beverages like rum and whisky.
0.0295 mg/mL at 25 °C Soluble in propylene glycol, insoluble in water 1ml in 10ml 70% ethanol (in ethanol)
Canonical SMILES
CCCCCCCCC(=O)OCC
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